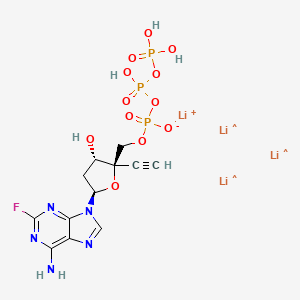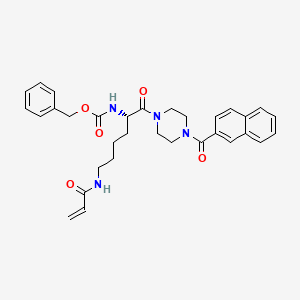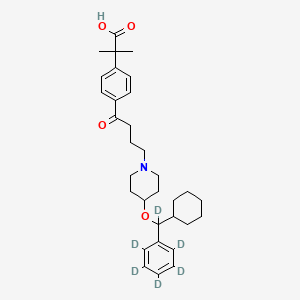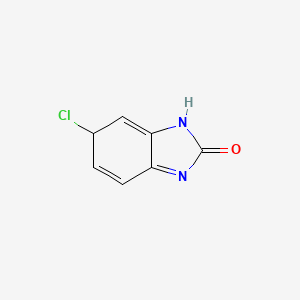
6-Chloro-1,6-dihydrobenzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-1,6-dihydrobenzimidazol-2-on ist eine heterocyclische Verbindung, die zur Benzimidazol-Familie gehört. Benzimidazole sind für ihre breite Palette an biologischen Aktivitäten bekannt und werden häufig als Bausteine in der pharmazeutischen Chemie verwendet. Das Vorhandensein eines Chloratoms an der 6. Position des Benzimidazolrings erhöht seine chemische Reaktivität und potenzielle biologische Aktivität.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-1,6-dihydrobenzimidazol-2-on beinhaltet typischerweise die Reaktion von 6-Chlor-1,2-phenylendiamin mit Harnstoff unter sauren Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators wie Salzsäure bei erhöhten Temperaturen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 6-Chlor-1,6-dihydrobenzimidazol-2-on unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und liefert Produkte mit höherer Reinheit. Die Verwendung der mikrowellen-gestützten Synthese wurde ebenfalls untersucht, um Reaktionszeiten zu verkürzen und die Ausbeute zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Chlor-1,6-dihydrobenzimidazol-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Benzimidazol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Dihydroform umwandeln.
Substitution: Das Chloratom an der 6. Position kann durch andere funktionelle Gruppen wie Amine oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumamid oder Alkylhalogenide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazol-Derivate, die je nach den eingeführten Substituenten unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
6-Chlor-1,6-dihydrobenzimidazol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer Benzimidazol-Derivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen antimikrobiellen und antiviralen Eigenschaften untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-1,6-dihydrobenzimidazol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet. Diese Hemmung kann verschiedene biologische Signalwege stören, was zu den beobachteten biologischen Wirkungen führt. Zum Beispiel wird seine antiretrovirale Aktivität auf seine Fähigkeit zurückgeführt, das Reverse-Transkriptase-Enzym in HIV zu hemmen .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, its antiretroviral activity is attributed to its ability to inhibit the reverse transcriptase enzyme in HIV .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dihydrobenzimidazol-2-on: Fehlt das Chloratom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
6-Methyl-1,3-dihydrobenzimidazol-2-on: Das Vorhandensein einer Methylgruppe anstelle von Chlor verändert seine chemischen Eigenschaften.
5,6-Dimethyl-1,3-dihydrobenzimidazol-2-on:
Einzigartigkeit
Das Vorhandensein des Chloratoms an der 6. Position in 6-Chlor-1,6-dihydrobenzimidazol-2-on macht es einzigartig im Vergleich zu anderen Benzimidazol-Derivaten. Diese Substitution erhöht seine chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungsfeldern macht .
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI-Schlüssel |
FMGSWEFGYCPNAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)NC2=CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



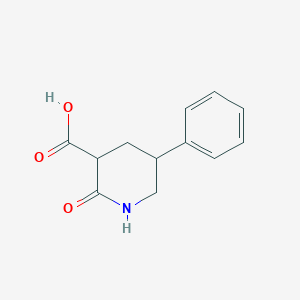
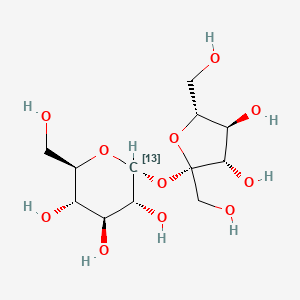

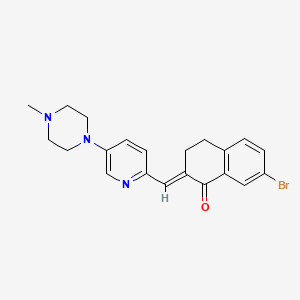
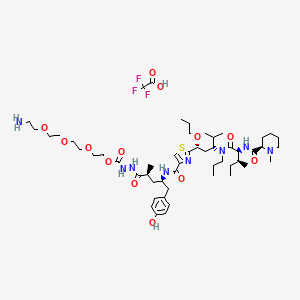

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
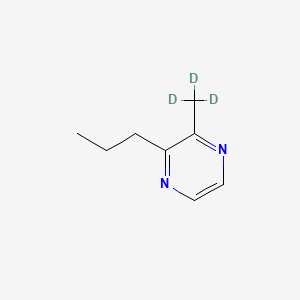
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
